molecular formula C16H27ClO3Si B1412618 {4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol CAS No. 1562412-65-0

{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol

Cat. No.: B1412618
CAS No.: 1562412-65-0
M. Wt: 330.9 g/mol
InChI Key: LJRPDDKWIKSECC-UHFFFAOYSA-N
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Description

{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol is a synthetic organic compound with the molecular formula C16H27ClO3Si It is characterized by the presence of a tert-butyl-dimethylsilanyloxy group, a propoxy group, and a chlorophenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Etherification: The protected hydroxyl group is then subjected to etherification with 3-chloropropyl bromide under basic conditions to form the propoxy group.

    Deprotection: The tert-butyldimethylsilyl group is removed using a fluoride source such as tetrabutylammonium fluoride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of {4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulating signaling pathways related to cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: An aliphatic primary amine with similar structural features.

    3-(tert-Butyl-dimethylsilanyloxy)-2-dibenzylamino-propan-1-ol: Another compound with a tert-butyl-dimethylsilanyloxy group.

    Piperine: An alkaloid compound with different functional groups but similar biological activity.

Uniqueness

{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

[4-[3-[tert-butyl(dimethyl)silyl]oxypropoxy]-3-chlorophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27ClO3Si/c1-16(2,3)21(4,5)20-10-6-9-19-15-8-7-13(12-18)11-14(15)17/h7-8,11,18H,6,9-10,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRPDDKWIKSECC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCOC1=C(C=C(C=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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